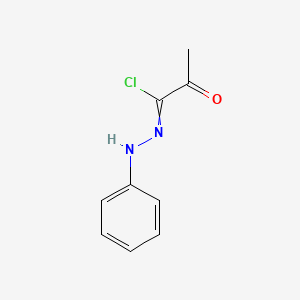

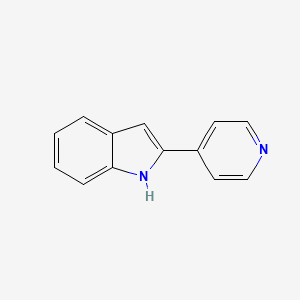

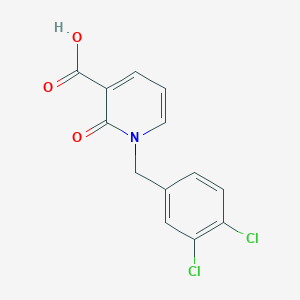

1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid (DCB-ODHPA) is a synthetic organic compound that is used in a wide range of scientific and research applications. It is a versatile compound that is used in the synthesis of various organic compounds and can be used to study the biochemical and physiological effects of various substances. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving DCB-ODHPA.

科学的研究の応用

-

Synthesis of Piperidine Derivatives

- Field : Organic Chemistry

- Application : The compound can be synthesized from related piperidine derivatives through a Dieckmann reaction. This suggests that similar synthetic strategies could potentially be applied to the synthesis of 1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid.

- Method : The synthesis involves Michael addition and subsequent reactions with high yields.

- Results : The synthesis results in the preparation of 2,4-piperidinedione-3-carboxylic acid methyl ester.

-

Structural Analysis

- Field : Structural Chemistry

- Application : The compound’s potential conformational preferences can be understood by analyzing the structure of a related compound.

- Method : The analysis involves studying the piperidin-4-one ring adopting an envelope conformation and the dihedral angle between the terminal benzene rings.

- Results : The presence of dichlorobenzyl groups can influence the overall molecular geometry.

-

Chemical Reactions

- Field : Chemical Reactions

- Application : The compound’s reactivity can be studied by observing the reactivity of the piperidinedione derivative.

- Method : The study involves decarbomethoxylation and alkylation studies.

- Results : These reactions are important for the functionalization of the piperidine ring and could be relevant for further chemical modifications of 1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid.

-

Biocatalysis

- Field : Biocatalysis

- Application : Carboxylic acids, including 1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid, have significant roles in biocatalysis.

- Method : They serve as precursors for various industrial chemicals through fermentative production using engineered microbes.

- Results : The results of this application are not specified in the source.

-

Pharmaceutical Analysis

- Field : Pharmaceutical Chemistry

- Application : The compound can be used as an internal standard during the multiresidue analysis of pharmaceuticals and personal care products .

- Method : The analysis involves ultra performance liquid chromatography-positive/negative electrospray tandem mass spectrometry .

- Results : The results of this application are not specified in the source .

-

Metabolic Fate Study

- Field : Biochemistry

- Application : The compound can be used to study the metabolic fate of 4-chloro-3,5-dinitrobenzoic acid .

- Method : The study involves hydrolysis of 3,5-dichlorobenzonitrile in sodium hydroxide aqueous solution .

- Results : The results of this application are not specified in the source .

-

Indole Derivatives

- Field : Pharmaceutical Chemistry

- Application : Indole derivatives, which could potentially include “1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid”, have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : The method involves the synthesis of various scaffolds of indole for screening different pharmacological activities .

- Results : The results of this application are not specified in the source .

-

Asymmetric Synthesis

- Field : Organic Chemistry

- Application : Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in great demand as bioisostere of leucine moiety in drug design . This suggests that similar synthetic strategies could potentially be applied to the synthesis of “1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid”.

- Method : The method employs a recyclable chiral auxiliary to form the corresponding Ni(II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions .

- Results : The whole procedure was reproduced several times for consecutive preparation of over 300 g of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid .

-

Thiosemicarbazide Derivatives

- Field : Organic Chemistry

- Application : Thiosemicarbazide reacted with 3,4-dichlorobenzyl chloride to give 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide . This suggests that similar reactions could potentially be applied to “1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid”.

- Method : The method involves the reaction of thiosemicarbazide with 3,4-dichlorobenzyl chloride .

- Results : The results of this application are not specified in the source .

特性

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c14-10-4-3-8(6-11(10)15)7-16-5-1-2-9(12(16)17)13(18)19/h1-6H,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAIYFASDWZOSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377253 |

Source

|

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |

CAS RN |

64488-03-5 |

Source

|

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)